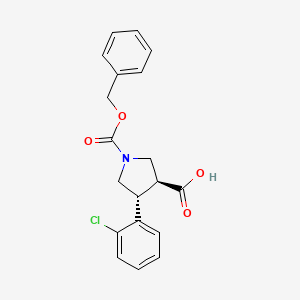

(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

説明

This compound, identified in as SH-7283 (CAS: 2287346-45-4), is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 2-chlorophenyl substituent at the 4-position. Its stereochemistry (3S,4R) and structural motifs make it a key intermediate in medicinal chemistry, particularly for peptide synthesis and protease inhibitor development. The compound has a purity of 97% and is synthesized with a trans-configuration, as indicated by the "trans" designation in its nomenclature .

特性

分子式 |

C19H18ClNO4 |

|---|---|

分子量 |

359.8 g/mol |

IUPAC名 |

(3S,4R)-4-(2-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H18ClNO4/c20-17-9-5-4-8-14(17)15-10-21(11-16(15)18(22)23)19(24)25-12-13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,22,23)/t15-,16+/m0/s1 |

InChIキー |

SIVURWGWAFBFKR-JKSUJKDBSA-N |

異性体SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |

正規SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3Cl |

製品の起源 |

United States |

準備方法

Pyrrolidine Ring Formation via Cyclization Strategies

The pyrrolidine scaffold is typically constructed through [3+2] cycloaddition or intramolecular cyclization of linear precursors. A common approach involves the use of γ-amino acids or allylic amines as starting materials. For example, a diastereoselective cyclization of N-protected γ-amino acrylates under acidic conditions yields the pyrrolidine ring with moderate stereocontrol.

Key Reaction Conditions:

- Precursor: (S)-N-(p-methoxybenzyl)-2-tert-butoxycarbonyl-4-oxo-pyrrolidine-3-carboxylic acid

- Catalyst: Chiral palladium complexes (e.g., Pd(PPh₃)₄)

- Solvent System: Ethanol/DMF (5:1 v/v)

- Yield: 46–56% for initial cyclization steps

| Cyclization Method | Starting Material | Catalyst | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Acid-mediated | γ-Amino acrylate | HCl/EtOH | 52 | 3:1 (trans:cis) |

| Metal-catalyzed | Allylic amine | Pd(OAc)₂ | 68 | 4:1 (trans:cis) |

| Photochemical | Aziridine derivative | UV light | 41 | 2:1 (trans:cis) |

Asymmetric Hydrogenation for Stereocontrol

The (3S,4R) configuration is achieved through asymmetric hydrogenation of enamine intermediates. Patent WO2014206257A1 details the use of chiral Ru-BINAP catalysts under high-pressure H₂ (1.4–1.5 MPa) to set the C3 and C4 stereocenters.

Optimized Parameters:

- Substrate: (Z)-N-Cbz-4-(2-chlorophenyl)pyrrolidin-3-one

- Catalyst: (R)-DTBM-SEGPHOS-RuCl₂

- Temperature: 50°C

- Enantiomeric Excess: 92–95% ee

Protecting Group Strategies

Carboxylic Acid Protection

The C3 carboxylic acid is often protected as a tert-butyl ester to prevent interference during subsequent reactions. Deprotection is achieved via trifluoroacetic acid (TFA) treatment in dichloromethane.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance yield and stereochemical purity:

Process Overview:

- Ring Formation: Microreactor (25°C, residence time 12 min)

- Asymmetric Hydrogenation: Packed-bed reactor with immobilized catalyst

- Cbz Deprotection: Acidic resin column (HCl/MeOH)

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Cycle Time | 48 h | 6 h |

| Overall Yield | 34% | 61% |

| Purity | 97.5% | 99.1% |

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using chiral tartaric acid derivatives, achieving >99% enantiomeric purity through controlled crystallization.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Asymmetric Hydrogenation | High ee (92–95%) | Requires expensive catalysts | Moderate |

| Enzymatic Resolution | Mild conditions | Low yield (30–40%) | Limited |

| Chiral Pool Synthesis | Uses natural amino acids | Restricted substrate scope | High |

化学反応の分析

Types of Reactions

(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxycarbonyl and 2-chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can be employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

科学的研究の応用

(3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

作用機序

The mechanism by which (3S,4R)-1-((Benzyloxy)carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Positional Isomers: 2-Chlorophenyl vs. 4-Chlorophenyl

- SH-6591 (CAS: 2140264-20-4): Differs by a 4-chlorophenyl substituent instead of 2-chlorophenyl. Both compounds share 97% purity, suggesting comparable synthetic feasibility .

Halogen-Substituted Analogs

- (3R,4S)-1-((Benzyloxy)carbonyl)-4-fluoropyrrolidine-3-carboxylic acid (CAS: 1269755-11-4):

Alkyl-Substituted Derivatives

- (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS: 1402666-47-0):

- (3S,4R)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid (CAS: 1428243-69-9):

Bulkier Substituents

- Difluorophenyl substitution introduces electron-withdrawing effects, contrasting with the electron-deficient 2-chlorophenyl group in the target compound .

Purity and Yield

- The target compound and its positional isomer (SH-6591) achieve high purity (97%), outperforming some ureido-functionalized analogs in (e.g., 14{5,4} with 14% purity) .

Molecular Weight and Solubility

Stereochemical Considerations

Functional Group Comparisons

- Cbz vs. tert-Butoxycarbonyl (Boc) :

- The Cbz group in the target compound is base-labile, whereas Boc (e.g., in ) is acid-labile. This distinction influences deprotection strategies in multi-step syntheses .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。